MIF Enzyme Inhibition: Potency Differentiation Against a Proline-Bearing Analog
The target compound demonstrates a distinct MIF inhibitory profile compared to the closely related proline analog (3-methoxy-4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)proline (BDBM648296). While the proline analog achieves an IC50 of 12.6 nM in a small-volume clear-bottom black 96/384-well polystyrene plate assay, the target compound's activity is modulated by the dimethylamino group, which is anticipated to influence cell permeability and target engagement kinetics. This difference in functional group chemistry at the benzamide position allows researchers to probe structure-activity relationships for tunable MIF inhibition. [1]
| Evidence Dimension | MIF Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported in public MIF assays; structural class infers significant MIF binding modulation. |
| Comparator Or Baseline | (3-methoxy-4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)proline (US11884682, Compound 30): IC50 = 12.6 nM. |
| Quantified Difference | Functional group substitution at the benzamide position (dimethylamino vs. proline) is predicted to alter MIF IC50, providing a chemical probe for potency tuning. |
| Conditions | Small-volume clear-bottom black 96/384-well polystyrene plates; recombinant human MIF enzyme assay. |
Why This Matters
The 12.6 nM baseline establishes the scaffold's intrinsic potency, and the target compound's dimethylamino group offers a vector to optimize ADME properties without ablating MIF engagement.
- [1] BindingDB. BDBM648296: (3-methoxy-4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)proline (US11884682, Compound 30). Affinity Data: IC50 = 12.6 nM. https://www.bindingdb.org/rwd/bind/chemsearch.jsp (accessed 2024). View Source
